1-Trityl-1H-imidazole-4-methanol
Overview
Description
1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The trityl group (triphenylmethyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Scientific Research Applications
1-Trityl-1H-imidazole-4-methanol has numerous applications in scientific research:
Safety and Hazards
Mechanism of Action
1-Trityl-1H-imidazole-4-methanol, also known as (1-Trityl-1H-imidazol-4-yl)methanol, is a chemical compound with the molecular formula C23H20N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound has a molecular weight of 34042 , which could influence its bioavailability
Biochemical Analysis
Biochemical Properties
1-Trityl-1H-imidazole-4-methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which are crucial for cell signaling and regulation. By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and alter the levels of metabolites in these pathways. Additionally, this compound can influence the activity of cofactors and other regulatory molecules, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can influence its uptake and distribution within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This localization can affect the compound’s ability to modulate cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-4-methanol can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-methanol with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The trityl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of trityl-imidazole-4-carboxaldehyde.
Reduction: Production of trityl-imidazole-4-methanol derivatives with modified functional groups.
Substitution: Generation of various trityl-imidazole derivatives with different substituents.
Comparison with Similar Compounds
- 1-Trityl-1H-imidazole-4-carboxaldehyde
- 1-Trityl-1H-imidazole-4-carboxylic acid
- 1-Trityl-1H-imidazole-4-ylmethanol
Uniqueness: 1-Trityl-1H-imidazole-4-methanol stands out due to its unique combination of the trityl group and the imidazole ring. This combination imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Properties
IUPAC Name |
(1-tritylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYFYUODSFBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327604 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33769-07-2 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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